molecular formula C4H6ClN3O2S B13833382 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol

5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol

Cat. No.: B13833382
M. Wt: 195.63 g/mol
InChI Key: YHLVDNOVUOZBHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an aminosulfonyl group, a chlorine atom, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorine atom: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol can undergo various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Condensation reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium methoxide, ammonia, or thiourea can be used under basic conditions.

    Oxidation reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the aminosulfonyl group can enhance its binding affinity and specificity for certain targets, leading to its biological effects. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Furosemide: 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid, a diuretic used in medicine.

    Mesalamine: 5-aminosalicylic acid, used for treating inflammatory bowel disease.

Uniqueness

5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Unlike furosemide and mesalamine, which are well-established drugs, this compound is primarily of interest for research and development, offering potential for new applications and discoveries.

Properties

IUPAC Name

5-chloro-2-methylpyrazole-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClN3O2S/c1-8-4(11(6,9)10)2-3(5)7-8/h2H,1H3,(H2,6,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHLVDNOVUOZBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.